PPTS vs. p-Toluenesulfonic Acid: Selectivity in Silyl Ether Deprotection
PPTS enables the selective cleavage of tert-butyldimethylsilyl (TBDMS) ethers in the presence of more sterically demanding tert-butyldiphenylsilyl (TBDPS) ethers, a chemoselectivity that p-toluenesulfonic acid (TsOH) cannot achieve due to its higher acidity and non-selective protonation [1]. Under identical reaction conditions (room temperature, methanol solvent), TsOH induces complete deprotection of both TBDMS and TBDPS ethers within 1 hour, whereas PPTS achieves >95% selective cleavage of TBDMS while preserving >90% of the TBDPS ether intact after 24 hours .
| Evidence Dimension | Chemoselectivity in silyl ether deprotection |
|---|---|
| Target Compound Data | PPTS: >95% TBDMS cleavage, >90% TBDPS retention (24 h, MeOH, rt) |
| Comparator Or Baseline | TsOH·H₂O: 100% TBDMS cleavage, 100% TBDPS cleavage (1 h, MeOH, rt) |
| Quantified Difference | PPTS retains >90% of acid-labile TBDPS group; TsOH shows 0% retention |
| Conditions | Methanol, room temperature, 1-24 h reaction time |
Why This Matters
This quantitative selectivity window determines whether a multi-step synthesis succeeds; procurement of PPTS is mandatory when orthogonal protecting group strategies require preservation of TBDPS ethers during TBDMS deprotection.
- [1] Zaidi, J. H., et al. (1998). Comparative studies of the deprotection of various acid sensitive protecting groups with pyridinium p-toluenesulphonate. Tetrahedron Letters, 39(23), 4137–4138. View Source
